molecular formula C22H12ClFO5 B5198475 [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate

Cat. No.: B5198475
M. Wt: 410.8 g/mol
InChI Key: HHENDIZMXGIKGA-UHFFFAOYSA-N
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Description

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

The synthesis of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate typically involves a multi-step process. One common synthetic route includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dichloromethane at room temperature for a specified duration to achieve high yields. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance efficiency and scalability.

Chemical Reactions Analysis

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, leading to the formation of substituted products. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

[3-(2-chlorophenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClFO5/c23-16-6-2-4-8-18(16)29-20-12-27-19-11-13(9-10-15(19)21(20)25)28-22(26)14-5-1-3-7-17(14)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHENDIZMXGIKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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